3-Methylazetidine-3-carbonitrile hydrochloride

Medicinal Chemistry ADME Drug Design

Researchers requiring rigid C3,C3-disubstituted azetidine scaffolds face limited commercial options. 3-Methylazetidine-3-carbonitrile hydrochloride (CAS 936850-33-8) provides a validated zero-rotatable-bond building block with defined conformational constraints. • MPS1/TTK kinase inhibitor scaffold: derivative IC50 20 nM biochemical, 110 nM cellular • Dual functionality: secondary amine (N-alkylation, acylation) + nitrile (hydrolysis, reduction) • ~1000-fold lipophilicity gain vs. unsubstituted 3-azetidinecarbonitrile (XLogP -0.3 vs. LogD -3.30) • Ideal for FBDD libraries; moisture-sensitive solid; store 2-8°C under inert atmosphere

Molecular Formula C5H9ClN2
Molecular Weight 132.59 g/mol
CAS No. 936850-33-8
Cat. No. B1456959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylazetidine-3-carbonitrile hydrochloride
CAS936850-33-8
Molecular FormulaC5H9ClN2
Molecular Weight132.59 g/mol
Structural Identifiers
SMILESCC1(CNC1)C#N.Cl
InChIInChI=1S/C5H8N2.ClH/c1-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H
InChIKeyDCXJKYVRMRUVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylazetidine-3-carbonitrile Hydrochloride: Baseline & Procurement


3-Methylazetidine-3-carbonitrile hydrochloride is a C3,C3-disubstituted azetidine building block featuring a four-membered nitrogen-containing heterocycle with a methyl and a nitrile group at the 3-position [1]. As the hydrochloride salt of 3-methylazetidine-3-carbonitrile (free base CAS 936909-11-4, PubChem CID 57516623), it exhibits zero rotatable bonds, a calculated topological polar surface area (TPSA) of 35.8 Ų, and an XLogP of -0.3 for the free base [2]. The compound serves as a constrained, non-planar scaffold in medicinal chemistry and is supplied as a moisture-sensitive solid requiring storage at 2–8°C under inert atmosphere .

Unique Signature of 3-Methylazetidine-3-carbonitrile Hydrochloride


Substituting 3-methylazetidine-3-carbonitrile hydrochloride with a generic azetidine building block is not scientifically valid because the combination of a 3-methyl group and a 3-cyano group creates a specific set of physicochemical and conformational properties that cannot be replicated by unsubstituted, mono-substituted, or differently substituted analogs. The methyl group introduces steric bulk and lipophilicity, while the nitrile provides a strong dipole and hydrogen-bond acceptor capability. Critically, the compound possesses zero rotatable bonds, imposing rigid conformational constraints that are absent in more flexible alternatives. These features collectively influence molecular recognition, membrane permeability, and metabolic stability in downstream drug candidates, meaning that a seemingly similar building block will lead to a different compound with altered potency, selectivity, and pharmacokinetic profile .

3-Methylazetidine-3-carbonitrile HCl vs. Key Comparators


Lipophilicity Advantage over 3-Azetidinecarbonitrile

The 3-methyl substitution increases lipophilicity compared to the parent 3-azetidinecarbonitrile scaffold. The free base of 3-methylazetidine-3-carbonitrile has a calculated XLogP of -0.3 [1], whereas 3-azetidinecarbonitrile exhibits an ACD/LogD (pH 5.5) of -3.30 . This ~3 log unit difference translates to a predicted ~1000-fold increase in octanol-water partition coefficient, which can significantly enhance passive membrane permeability and oral absorption potential in derived drug candidates.

Medicinal Chemistry ADME Drug Design

Conformational Rigidity over Flexible Analogs

The compound features zero rotatable bonds [1], a critical metric for conformational restriction. In contrast, many common building blocks such as 3-(aminomethyl)azetidine or 3-hydroxyazetidine possess one or more rotatable bonds. This rigid scaffold reduces the entropic penalty upon target binding and can enhance selectivity by limiting the number of accessible conformations, a principle widely applied in fragment-based drug design and macrocycle optimization [2].

Structure-Based Drug Design Conformational Analysis Molecular Recognition

MPS1 Kinase Inhibitory Activity

In a biochemical assay measuring inhibition of full-length human MPS1 kinase, the derivative 1-(2-((2-ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)amino)-6-methylpyrido[3,4-d]pyrimidin-8-yl)-3-methylazetidine-3-carbonitrile (US10399974, Example 3) exhibited an IC50 of 20 nM [1]. In a cellular context, the same compound inhibited MPS1 autophosphorylation (Thr33/Ser37) in HCT116 cells with an IC50 of 110 nM [1]. While direct comparator data for alternative azetidine substituents in the identical chemotype are not publicly available, the low nanomolar biochemical potency demonstrates that the 3-methylazetidine-3-carbonitrile moiety is compatible with high-affinity target engagement in a clinically relevant kinase program.

Oncology Kinase Inhibition MPS1/TTK

Cold Chain Requirement vs. Ambient Stability

3-Methylazetidine-3-carbonitrile hydrochloride requires storage at 2–8°C under inert gas (argon) and is shipped on ice packs . In contrast, 3-methylazetidine hydrochloride (CAS 935669-28-6), which lacks the nitrile group, can be stored at ambient temperature according to supplier specifications . This differential stability profile impacts procurement planning, inventory management, and experimental workflow design, as the nitrile-containing compound necessitates cold storage facilities and careful handling to prevent degradation.

Compound Management Stability Logistics

3-Methylazetidine-3-carbonitrile HCl: Application Scenarios


MPS1/TTK Kinase Inhibitor Optimization

Based on the potent MPS1 inhibition (IC50 20 nM biochemical, 110 nM cellular) demonstrated by a derivative containing this building block , the compound is a validated starting point for medicinal chemistry efforts targeting MPS1/TTK, a key mitotic checkpoint kinase implicated in cancer. The zero rotatable bonds and specific substitution pattern may contribute to favorable binding conformations.

Conformationally Constrained Fragment Library Design

The rigid, zero-rotatable-bond scaffold makes this compound an ideal candidate for fragment-based drug discovery (FBDD) libraries where high ligand efficiency and well-defined binding poses are paramount . Its incorporation can reduce the entropic penalty upon target binding compared to more flexible building blocks.

Lipophilic Bioisostere Replacement for Polar Azetidine Cores

With an XLogP of -0.3 (free base) , this compound offers a ~1000-fold increase in lipophilicity relative to unsubstituted 3-azetidinecarbonitrile (LogD -3.30) [1]. It is particularly suited for replacing a polar azetidine core in a lead series where improved membrane permeability or blood-brain barrier penetration is desired without significantly increasing molecular weight or introducing additional rotatable bonds.

Specialized Building Block for Custom Synthesis

The compound's dual functionality (secondary amine and nitrile) enables diverse downstream chemistry including N-alkylation, acylation, reductive amination, and nitrile transformations (hydrolysis to amide/carboxylic acid, reduction to aminomethyl). Its C3-quaternary center provides a unique substitution pattern not readily accessible from many commercial azetidine precursors . Procurement of this specific building block is essential when the target molecule requires the exact 3-methyl-3-cyano substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylazetidine-3-carbonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.